Dipotassium cyanodithiocarbamate

Description

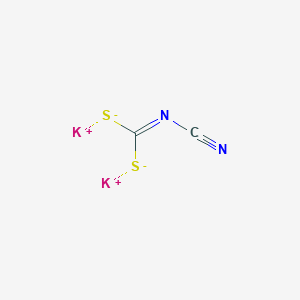

Dipotassium cyanodithiocarbamate is a potassium salt of cyanodithiocarbamic acid, characterized by the presence of a dithiocarbamate group (-N-CSS⁻) modified with a cyano substituent. This compound belongs to the broader class of dithiocarbamates, which are sulfur-rich ligands known for their strong metal-chelating properties .

Properties

CAS No. |

13145-41-0 |

|---|---|

Molecular Formula |

C2K2N2S2 |

Molecular Weight |

194.37 g/mol |

IUPAC Name |

dipotassium;cyanoiminomethanedithiolate |

InChI |

InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |

InChI Key |

MFVWSFXQWMYYSF-UHFFFAOYSA-L |

SMILES |

C(#N)N=C([S-])[S-].[K+].[K+] |

Canonical SMILES |

C(#N)N=C([S-])[S-].[K+].[K+] |

Other CAS No. |

13145-41-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-bis-maleimidodiethyleneglycol is synthesized through a multi-step process involving the reaction of maleic anhydride with diethyleneglycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The maleimide groups are introduced through a cyclization reaction, which is facilitated by the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of 1,8-bis-maleimidodiethyleneglycol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,8-bis-maleimidodiethyleneglycol primarily undergoes addition reactions with sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5-7.5) .

Common Reagents and Conditions

The compound reacts with reduced sulfhydryls in proteins and other thiol-containing molecules. Common reagents used in these reactions include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), which help maintain the reduced state of sulfhydryl groups .

Major Products Formed

The major products formed from these reactions are crosslinked proteins or peptides, which are useful in studying protein-protein interactions, protein structure, and other biochemical processes .

Scientific Research Applications

1,8-bis-maleimidodiethyleneglycol has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking reagent to study molecular interactions and structural biology

Biology: Facilitates the exploration of protein oligomerization and interactions, aiding in the understanding of cellular processes

Medicine: Employed in the development of drug delivery systems and therapeutic agents due to its ability to form stable conjugates with biomolecules

Industry: Utilized in the production of advanced materials and bioconjugates, enhancing the properties of polymers and other industrial products

Mechanism of Action

The mechanism of action of 1,8-bis-maleimidodiethyleneglycol involves the formation of covalent bonds with sulfhydryl groups in proteins and other thiol-containing molecules. The maleimide groups at either end of the PEG spacer react specifically with reduced sulfhydryls, forming stable thioether bonds. This crosslinking process is crucial for studying protein structure and interactions, as it helps stabilize protein complexes and facilitates their analysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Chemistry

Dithiocarbamates exhibit a planar [S₂C-NR₂]⁻ structure, enabling diverse coordination modes (monodentate, bidentate, or bridging) with transition metals . The substitution of a cyano group in dipotassium cyanodithiocarbamate introduces additional electron-withdrawing effects, likely altering bond lengths and angles compared to analogs like sodium diethyldithiocarbamate or potassium morpholine dithiocarbamate. For instance:

Cyanodithiocarbamates may exhibit stronger π-backbonding with metals like Cu(II) or Ni(II), enhancing complex stability compared to unsubstituted dithiocarbamates .

Thermal Stability

Thermal decomposition temperatures vary among dithiocarbamate salts. For example:

- Sodium dithiocarbamates decompose at 150–200°C, releasing CS₂ and amines .

- Potassium salts (e.g., potassium pyrrolidinedithiocarbamate) show higher stability, decomposing at 220–250°C . The cyano group in this compound likely increases thermal resilience, analogous to cyanide-containing complexes, though experimental data are needed for confirmation.

Solubility and Reactivity

Potassium dithiocarbamates generally exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic nature. Substitutions influence solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.